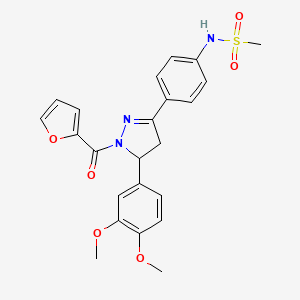
N-(4-(5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related bis(pyrazol-1-yl)methane ligands, incorporating para-dimethoxyphenyl-substituted units, has been documented. For example, ligands have been synthesized to stabilize Co(II) complexes and undergo oxidative demethylation with Ce(IV), leading to para-benzoquinonyl-substituted bis(pyrazol-1-yl)methane ligands. Such processes highlight the reactivity of dimethoxyphenyl and furan-2-carbonyl groups under oxidative conditions (Blasberg et al., 2010).
Molecular Structure Analysis
The molecular structures of related compounds have been characterized, revealing insights into the conformational preferences and structural stability imparted by different substituents. X-ray structure analysis has been employed to determine the configurations of complexes formed by bis(pyrazol-1-yl)methane ligands, indicating the significance of steric and electronic effects in defining molecular geometry (Tang et al., 2002).
Chemical Reactions and Properties
The introduction of a methanesulfonamide group at specific positions on the phenyl ring of 1,5-diarylpyrazole compounds has been shown to yield potent cyclooxygenase-2 (COX-2) inhibitors, demonstrating the critical role of functional group positioning in modulating chemical reactivity and biological activity (Singh et al., 2004).
Physical Properties Analysis
The synthesis and characterization of bis(pyrazol-1-yl)methanes with organogermyl and organosilyl groups have provided valuable data on the physical properties of such compounds. These studies have shown how the incorporation of different substituents influences the ligands' solubility, stability, and coordination behavior towards metal centers, offering insights into the physical properties of similar compounds (Tang et al., 2002).
Aplicaciones Científicas De Investigación
Molecular Interaction and Structure Analysis
Research has investigated the molecular interaction and structural characteristics of similar pyrazole compounds. For instance, Zheng et al. (2010) analyzed the molecular dimers of 3,5-diaryl-1H-pyrazoles, highlighting the importance of hydrogen bonds in their formation and stability (Zheng, Wang, & Fan, 2010). Similarly, Loh et al. (2013) synthesized N-substituted pyrazolines and provided insights into their crystal structures, contributing to our understanding of pyrazole-based compounds (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).
Biological Evaluation and Docking Studies
Some pyrazoline derivatives have been synthesized and evaluated for their potential anti-inflammatory and antibacterial activities. Ravula et al. (2016) conducted studies on pyrazoline derivatives, showing that some compounds exhibited significant anti-inflammatory and antibacterial activities, suggesting potential therapeutic applications (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).
Synthesis and Cytotoxicity Studies
Kucukoglu et al. (2016) synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides and investigated their cytotoxic activities. Their research provided valuable insights into the potential therapeutic uses of these compounds (Kucukoglu, Oral, Aydin, Yamali, Algul, Sakagami, Gulcin, Supuran, & Gul, 2016).
Photophysical and Physicochemical Investigations
Salman A. Khan (2020) studied the photophysical properties of pyrazoline derivatives, highlighting their potential as fluorescent chemosensors for metal ion detection. This research underscores the versatility of pyrazoline compounds in various applications, including sensing technologies (Khan, 2020).
Multi-target Agent Synthesis for Enzyme Inhibition
Yamali et al. (2020) designed and synthesized a series of pyrazoline type sulfonamides as multi-target agents. They demonstrated significant inhibition of acetylcholinesterase and carbonic anhydrase enzymes, indicating potential for treating neurodegenerative disorders (Yamali, Gul, Kazaz, Levent, & Gulcin, 2020).
Propiedades
IUPAC Name |
N-[4-[3-(3,4-dimethoxyphenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6S/c1-30-20-11-8-16(13-22(20)31-2)19-14-18(24-26(19)23(27)21-5-4-12-32-21)15-6-9-17(10-7-15)25-33(3,28)29/h4-13,19,25H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXCDJKYZAHVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=C(C=C4)NS(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,1-bis(furan-2-ylmethyl)-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2498087.png)
![3-{[(4-Phenylpiperazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B2498088.png)
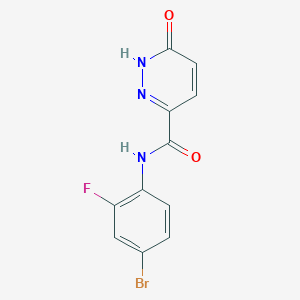
![N'-Benzoyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carbohydrazide](/img/structure/B2498090.png)
![5-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2498091.png)
![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2498093.png)
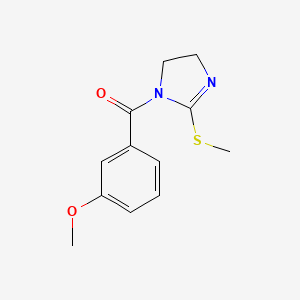
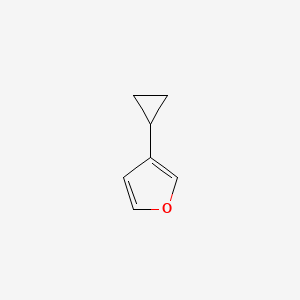
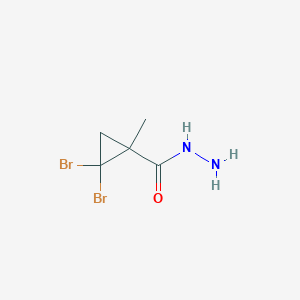
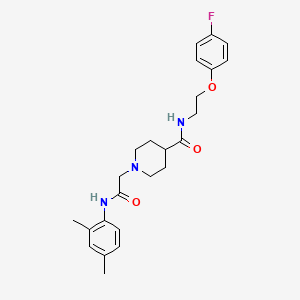
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2498100.png)
![N-[3-(3-Methylpyridin-2-yl)propyl]prop-2-enamide](/img/structure/B2498101.png)
![7-Chloro-1-(4-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2498102.png)